3,5-Difluoro-4'-pyrrolidinomethyl benzophenone
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Overview
Description
3,5-Difluoro-4’-pyrrolidinomethyl benzophenone: is a chemical compound with the molecular formula C18H17F2NO. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring, a pyrrolidinomethyl group attached to the 4’ position, and a benzophenone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic aromatic substitution reactions using fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide.
Attachment of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzophenone intermediate.
Industrial Production Methods: Industrial production of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure may enhance its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrrolidinomethyl group may contribute to the compound’s overall stability and bioavailability. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3,4-Difluoro-4’-pyrrolidinomethyl benzophenone
- 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone
- 3,5-Difluoro-4’-morpholinomethyl benzophenone
Comparison: 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone is unique due to the specific positioning of the fluorine atoms and the pyrrolidinomethyl group. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of fluorine atoms at the 3 and 5 positions may enhance its stability and binding affinity compared to compounds with fluorine atoms at different positions .
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRCOINVEADLGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642771 |
Source
|
Record name | (3,5-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-93-7 |
Source
|
Record name | Methanone, (3,5-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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